molecular formula C11H12N2O2S2 B2671047 N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide CAS No. 1325303-65-8

N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide

Cat. No.: B2671047
CAS No.: 1325303-65-8
M. Wt: 268.35
InChI Key: FASFLJIYFPSBHR-UHFFFAOYSA-N
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Description

N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazole family, characterized by a sulfur and nitrogen-containing heterocyclic ring. The presence of the phenyl group and the 5,5-dioxide functionality adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate thioamide and haloamine precursors under controlled conditions. The reaction conditions often include:

    Solvents: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), or ethanol.

    Catalysts: Catalysts such as triethylamine (TEA) or pyridine may be used to facilitate the cyclization process.

    Temperature: The reaction is usually carried out at moderate temperatures ranging from 25°C to 80°C.

    Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve:

    Continuous Flow Reactors: To enhance reaction rates and control over reaction conditions.

    Automated Synthesis Systems: To ensure reproducibility and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can modify the thiazole ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: Can yield amines or alcohols.

    Substitution: Can introduce various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with genetic material, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazol-2-amine 5,5-dioxide
  • N-[3-(Trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide

Uniqueness

N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide stands out due to its specific structural features, such as the thiazole ring and the 5,5-dioxide functionality. These confer unique chemical reactivity and potential biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

5,5-dioxo-N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c14-17(15)6-9-10(7-17)16-11(13-9)12-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASFLJIYFPSBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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